molecular formula C15H16ClN3O2S B2872833 N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine CAS No. 338960-56-8

N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine

Cat. No.: B2872833
CAS No.: 338960-56-8
M. Wt: 337.82
InChI Key: AVCQGKNILYNGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyrimidine Scaffold in Medicinal Chemistry Research

Pyrimidine, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, has been a cornerstone of medicinal chemistry since the early 20th century. Its discovery in nucleic acids (as cytosine, thymine, and uracil) catalyzed research into synthetic analogs for therapeutic applications. The first laboratory synthesis of pyrimidine derivatives, such as barbituric acid in 1879, laid the groundwork for systematic structural modifications. By the mid-20th century, pyrimidine-based drugs like 5-fluorouracil (antimetabolite) and trimethoprim (antibacterial) demonstrated the scaffold’s versatility in targeting diverse biological pathways.

Recent decades have seen pyrimidine derivatives engineered for antimicrobial, anticancer, and anti-inflammatory activities, driven by substitutions at the 2, 4, and 6 positions. For instance, 2-aminopyrimidine derivatives have shown enhanced kinase inhibition, while 4- and 6-position modifications improve metabolic stability. The introduction of electron-withdrawing groups (e.g., sulfonylmethyl) and hydrophobic side chains (e.g., N-allyl) further refines target selectivity and pharmacokinetic properties.

Emergence of Sulfonylmethyl Functionality in Heterocyclic Compounds

The sulfonylmethyl group (–SO₂–CH₂–) has emerged as a critical pharmacophore in heterocyclic chemistry due to its dual role as an electron-withdrawing moiety and hydrogen-bond acceptor. Early applications in sulfonamide antibiotics (e.g., sulfadiazine) demonstrated its ability to enhance binding affinity to bacterial dihydropteroate synthase. In pyrimidine systems, sulfonylmethyl substitutions at the 6-position stabilize the ring structure and facilitate interactions with hydrophobic enzyme pockets.

For example, Hatem A. Abuelizz et al. (2019) synthesized pyrido-triazolopyrimidine analogs with sulfonylmethyl groups, observing enhanced antioxidant activity (FRAP: 973–1143 μmol Trolox/100 g) compared to unsubstituted derivatives. The sulfonyl group’s electronegativity also modulates the pyrimidine ring’s electron density, potentially improving interactions with DNA or protein targets.

Theoretical Basis for Pyrimidinamine Pharmacological Investigation

Pyrimidinamines, characterized by an amino group at the 4-position, exhibit unique electronic profiles that enhance their bioactivity. The amino group serves as a hydrogen-bond donor, enabling interactions with enzymatic active sites, while adjacent substituents (e.g., methyl or allyl groups) fine-tune steric and electronic effects. Quantum mechanical studies suggest that 4-aminopyrimidines adopt planar conformations, optimizing π-π stacking with aromatic residues in target proteins.

Structure-activity relationship (SAR) analyses reveal that 2-methyl substitutions on pyrimidinamines improve metabolic stability by shielding the ring from oxidative degradation. Meanwhile, 6-sulfonylmethyl groups enhance solubility and membrane permeability, as demonstrated in pyrazolo-pyrimidine analogs with 82% antioxidant inhibition. These findings provide a theoretical foundation for evaluating N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine’s potential interactions with biological targets.

Research Significance of N-Allyl Modified Pyrimidine Derivatives

N-Allyl substitutions introduce a propenyl side chain (–CH₂–CH=CH₂) at the pyrimidine’s 4-amino position, conferring three key advantages:

  • Enhanced Lipophilicity : The allyl group increases hydrophobicity, improving blood-brain barrier penetration and intracellular uptake.
  • Metabolic Resistance : Allyl side chains resist cytochrome P450-mediated oxidation, extending plasma half-life compared to shorter alkyl chains.
  • Conformational Flexibility : The double bond allows rotational freedom, enabling adaptive binding to flexible enzyme pockets.

Recent studies on N-allyl-p-toluenesulfonamide derivatives highlight their utility in tubulin polymerization inhibition, with IC₅₀ values <1 μM in HeLa cells. These properties position this compound as a promising candidate for anticancer or antimicrobial applications, pending further mechanistic studies.

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfonylmethyl]-2-methyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-3-8-17-15-9-13(18-11(2)19-15)10-22(20,21)14-6-4-12(16)5-7-14/h3-7,9H,1,8,10H2,2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQGKNILYNGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC=C)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C15H16ClN3O2S
  • Molecular Weight : 337.83 g/mol
  • CAS Number : 165743

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrimidine Ring : Achieved through condensation reactions involving amidines and β-diketones.
  • Introduction of Functional Groups : The allyl and phenylsulfonylmethyl groups are introduced using various coupling reactions, including Suzuki-Miyaura coupling.

Biological Activity

The biological activities of this compound have been evaluated in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The compound's effectiveness against these pathogens suggests its potential for development into an antibacterial agent .

Enzyme Inhibition

This compound has also demonstrated enzyme inhibitory activity:

  • Acetylcholinesterase (AChE) : The compound has been tested for its ability to inhibit AChE, which is crucial for managing conditions like Alzheimer's disease.
  • Urease : Strong inhibitory effects against urease were observed, indicating potential applications in treating urinary tract infections .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been associated with antiproliferative effects, making it a candidate for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to understand how modifications to the chemical structure influence biological activity. Key findings include:

  • The presence of the sulfonamide group enhances antibacterial activity.
  • Variations in the pyrimidine ring can significantly affect the compound's interaction with biological targets.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Antibacterial Screening : A study evaluated a series of related compounds for their antibacterial efficacy against E. coli, Staphylococcus aureus, and others, finding that modifications led to varying degrees of activity .
  • Enzyme Binding Studies : Docking studies demonstrated how the compound interacts with BSA (bovine serum albumin), providing insights into its pharmacokinetics and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

Table 1: Key Structural Differences
Compound Name Substituent at C6 Substituent at C4/N4 Molecular Weight (g/mol)
N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine Sulfonyl (O₂S) + 4-ClPh N-Allyl 337.83
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Methoxyphenylaminomethyl 2-Fluorophenylamino 432.47
N-Benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine Sulfanyl (S) + 4-ClPh N-Benzyl 355.89

Key Observations :

  • Sulfonyl vs. Sulfanyl : The sulfonyl group (O₂S) in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the sulfanyl (S) group in the benzyl derivative. This difference may enhance solubility in polar solvents and influence receptor binding .
  • 4-Chlorophenyl vs.

Hydrogen Bonding and Crystal Packing

Table 2: Intermolecular Interactions
Compound Name Hydrogen Bonding Patterns Crystal Stabilization Mechanisms
Target Compound Potential C–H⋯O interactions (sulfonyl group) Likely layered packing due to polarity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C–H⋯O and C–H⋯π interactions Chains parallel to the c-axis
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Intramolecular N–H⋯N bonds Polymorphic forms with varying dihedral angles

Analysis :

  • The target compound’s sulfonyl group may participate in C–H⋯O interactions, similar to the methoxy group in the fluorophenyl derivative .
  • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in related compounds ) suggest that steric effects from the allyl group in the target compound could further twist the molecular conformation, affecting packing efficiency.

Preparation Methods

4,6-Dichloropyrimidine as a Precursor

The Chinese patent CN102516182B outlines a foundational approach using 4,6-dichloropyrimidine as a starting material. Key steps include:

  • Ammonolysis : Reacting 4,6-dichloropyrimidine with aqueous ammonia (25% w/w) at 80°C for 6 hours to yield 4-amino-6-chloropyrimidine (85% yield).
  • Sulfonylmethylation : Substituting the 6-chloro group with a sulfonylmethyl moiety via nucleophilic displacement. Sodium 4-chlorophenylsulfinate (1.2 equiv) is added to 4-amino-6-chloropyrimidine in dimethylformamide (DMF) at 120°C for 12 hours, achieving 72% conversion.

Reaction Conditions Table

Step Reagent Solvent Temperature Time Yield
Ammonolysis NH₃ (aq) H₂O 80°C 6 h 85%
Sulfonylmethylation NaSO₂C₆H₄Cl-4 DMF 120°C 12 h 72%

Thioether Intermediate Oxidation

A method adapted from Abacavir sulfate synthesis involves:

  • Thioether Formation : Reacting 6-(bromomethyl)-2-methylpyrimidin-4-amine with 4-chlorothiophenol (1.5 equiv) in acetone under reflux for 4 hours to form 6-[(4-chlorophenylthio)methyl]-2-methylpyrimidin-4-amine (68% yield).
  • Oxidation to Sulfone : Treating the thioether with meta-chloroperbenzoic acid (m-CPBA, 2.0 equiv) in dichloromethane at 0°C for 2 hours, yielding 6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidin-4-amine (89% yield).

Critical Parameters

  • Oxidation efficiency depends on stoichiometric control of m-CPBA to avoid over-oxidation.
  • Lower temperatures (0–5°C) prevent side reactions during sulfone formation.

N-Allylation of the Pyrimidinamine

Alkylation with Allyl Bromide

The primary amine at position 4 undergoes allylation using allyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours. This step achieves 78% yield, with purity >95% confirmed by HPLC.

Optimization Insights

  • Excess allyl bromide (1.5 equiv) improves yield but requires careful purification to remove unreacted alkylating agent.
  • Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may complicate downstream isolation.

Integrated Synthesis Pathway

Full Procedural Outline

Combining the above steps, the consolidated synthesis is:

  • Pyrimidine Ring Assembly : Start with 4,6-dichloropyrimidine.
  • Ammonolysis : Introduce the 4-amino group.
  • Sulfonylmethylation : Attach the 4-chlorophenylsulfonylmethyl group.
  • N-Allylation : Functionalize the amine with an allyl group.

Overall Yield and Purity

Step Yield Cumulative Yield Purity
Ammonolysis 85% 85% 90%
Sulfonylmethylation 72% 61% 88%
N-Allylation 78% 48% 95%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
4,6-Dichloropyrimidine Route High yields at early stages Requires harsh sulfonylmethylation conditions Industrial
Thioether Oxidation Mild oxidation step Multi-step synthesis Lab-scale

Industrial-Scale Considerations

Environmental Impact

  • The ammonolysis step generates ammonium chloride waste, necessitating neutralization before disposal.
  • DMF recovery via distillation reduces solvent waste by 70%.

Emerging Methodologies

Catalytic C–H Sulfonylation

Recent advances propose palladium-catalyzed direct sulfonylation of pyrimidines using 4-chlorophenylsulfonyl chloride. Preliminary results show 65% yield at 100°C with Pd(OAc)₂ (5 mol%).

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times for N-allylation from 8 hours to 30 minutes, enhancing throughput by 15×.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.